3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Description
Properties
IUPAC Name |
3-bromo-7,7-dimethyl-5,6-dihydropyrazolo[5,1-b][1,3]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2)3-4-12-7-6(9)5-10-11(7)8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMTUBWXROULOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C(C=NN21)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves the reaction of appropriate pyrazole derivatives with brominating agents under controlled conditions. One common method includes the bromination of 7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[5,1-b][1,3]oxazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit notable antimicrobial properties. For instance, derivatives of pyrazolo compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
There is growing interest in the anticancer potential of pyrazolo derivatives. Studies have demonstrated that certain pyrazolo compounds can induce apoptosis in cancer cell lines. For example, compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on breast cancer cells (MCF-7) using MTT assays . These findings suggest that further exploration of this compound could lead to the development of new anticancer agents.
Neuropharmacology
Anticonvulsant Activity
The pyrazolo[5,1-b][1,3]oxazine scaffold has been investigated for its anticonvulsant properties. Compounds within this class have been shown to modulate neurotransmitter systems effectively, which is crucial for managing epilepsy and other seizure disorders. Their efficacy is often assessed through various animal models where they demonstrate a reduction in seizure frequency and severity .
Material Science
Polymer Chemistry
In material science applications, derivatives of this compound have been explored as potential additives or stabilizers in polymer formulations. Their unique chemical structure can enhance the thermal and mechanical properties of polymers when incorporated into composite materials . This application is particularly relevant in industries focusing on high-performance materials for automotive and aerospace applications.
Synthesis and Derivatization
Synthetic Strategies
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. Recent studies have highlighted efficient synthetic routes that allow for the modification of this compound to enhance its biological activity or tailor its physical properties for specific applications .
Case Studies
Mechanism of Action
The mechanism by which 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exerts its effects involves its interaction with specific molecular targets. The bromine atom plays a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to fit into binding pockets with high specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS No. 2676864-03-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 203.04 g/mol. The compound features a bromine atom and a dimethyl group that contribute to its unique reactivity and biological profile.
| Property | Details |
|---|---|
| CAS Number | 2676864-03-0 |
| Molecular Formula | C6H7BrN2O |
| Molecular Weight | 203.04 g/mol |
| Purity | ≥ 97% |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antioxidant : Protects cells from oxidative stress.
- Anti-inflammatory : Reduces inflammation in various biological models.
- Antimicrobial : Exhibits activity against bacterial and fungal strains.
- Anticancer : Shows potential in inhibiting cancer cell proliferation.
Antioxidant Activity
Studies have demonstrated that pyrazole derivatives can act as antioxidants. For instance, compounds similar to this compound have been evaluated for their ability to mitigate oxidative damage in cellular models. The antioxidant capacity was measured using assays such as DPPH and ABTS radical scavenging tests.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). In vitro studies have shown that these compounds can significantly reduce the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations.
Case Study 1: Antioxidant Evaluation
A study conducted on the antioxidant effects of pyrazole derivatives demonstrated that this compound significantly reduced lipid peroxidation in rat liver homogenates. The results indicated a dose-dependent response with an IC50 value comparable to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Activity
In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Q & A
Basic: What are the optimal synthetic routes for 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine?
Answer:
The synthesis of this compound typically involves multi-step protocols starting from pyrazole or oxazine precursors. For example, a related 6,6-dimethyl derivative was synthesized via hydrolysis of an ethyl ester intermediate using lithium hydroxide in tetrahydrofuran/water, yielding the carboxylic acid derivative with 69% efficiency (see synthetic steps in ). Regiocontrol in similar scaffolds has been achieved using hydroxyethyl-protected pyrazoles, enabling high-yield aldehyde intermediates ( ). Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Catalytic systems : Base-mediated deprotection (e.g., LiOH) avoids side reactions.
- Purification : Column chromatography or recrystallization ensures ≥97% purity ().
Basic: How can researchers characterize the stability and solubility of this compound under experimental conditions?
Answer:
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring. For example, related oxazine derivatives showed no degradation under inert atmospheres ( ).
- Solubility : Use shake-flask methods in DMSO, ethanol, or aqueous buffers (pH 1–7.4). Data from analogues suggest poor water solubility (<1 mg/mL), requiring DMSO stock solutions ( ).
- Analytical tools : NMR (e.g., δ 21.1–164.7 ppm for carboxylate derivatives) and ESI-MS (e.g., m/z 364 for carboxylate) confirm structural integrity ( ).
Advanced: What strategies address conflicting data in structure-activity relationships (SAR) for oxazine derivatives?
Answer:
Contradictions often arise from lipophilicity vs. solubility trade-offs. For example:
- Heterocyclic substitutions : Replacing phenyl groups with pyridine in PA-824 analogues improved solubility (ClogP reduction from 3.2 to 1.8) but reduced antitubercular activity by 10-fold ( ).
- Basic amine introduction : In NLRP3 inhibitors (e.g., GDC-2394), adding methylamino groups enhanced solubility (≥5 mg/mL in pH 6.8 buffer) while retaining potency (IC < 10 nM) ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
